molecular formula C24H31N33OS B1668085 Butaperazine CAS No. 653-03-2

Butaperazine

Katalognummer B1668085
CAS-Nummer: 653-03-2
Molekulargewicht: 409.6 g/mol
InChI-Schlüssel: DVLBYTMYSMAKHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butaperazine is a small molecule that was approved in 1967 and possibly discontinued in the 1980s . It is a typical antipsychotic of the phenothiazine class . It is effective in the management of schizophrenia .


Synthesis Analysis

The synthesis of Butaperazine involves the use of 2-Butyrylphenothiazine as the requisite starting material. The 1-(γ-chloropropyl)-4-methylpiperazine is prepared in the conventional way from alkylating 1-methylpiperazine and 1-Bromo-3-chloropropane. Sodamide is used to extract the 10-H thereby facilitating the nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular formula of Butaperazine is C24H31N3OS . Its average mass is 409.59 Da and its monoisotopic mass is 409.218781 Da . The structure of Butaperazine can be represented by the SMILES string: O=C(c2cc1N(c3c(Sc1cc2)cccc3)CCCN4CCN©CC4)CCC .


Chemical Reactions Analysis

Butaperazine, like other phenothiazine derivatives, undergoes several types of decomposition. One type involves oxidation at the sulfur atom, leading to sulfoxide and eventually to sulfone . The quinonoid-type oxidation products of phenothiazine have also been described .


Physical And Chemical Properties Analysis

Butaperazine has a molar mass of 409.59 g·mol−1 . The Log Kow (KOWWIN v1.67 estimate) is 4.81, indicating that it is somewhat lipophilic .

Wissenschaftliche Forschungsanwendungen

1. Efficacy in Chronic Schizophrenia

Butaperazine, a piperazine phenothiazine, has been evaluated for its efficacy in treating chronic schizophrenia. In a clinical trial, butaperazine demonstrated significant effectiveness as an antipsychotic agent, comparable to chlorpromazine. The study, conducted with 67 chronic schizophrenic women, utilized psychiatric and psychological interviews, general ward behavior assessments, and psychological tests to measure the drug's impact (Clark et al., 1968).

2. Use in "Therapy Resistant" Schizophrenic Patients

Butaperazine has been explored for use in "therapy resistant" schizophrenic patients. A study involving 30 such patients, where 22 received butaperazine treatment, revealed that seven butaperazine-treated subjects were discharged without relapse over six months. This contrasts with control subjects, where both experienced relapse and rehospitalization. The study highlighted that butaperazine's therapeutic outcome varied with patient symptomatology (Itil et al., 1966).

3. Blood Level Measurement and Therapeutic Response

Research has been conducted on the correlation between butaperazine levels in red blood cells (RBC) and therapeutic response. This study with schizophrenic patients indicated that RBC-bound butaperazine levels were more strongly correlated with therapeutic response than plasma levels, suggesting that RBC-bound neuroleptic levels could be a more accurate guide for dosage regulation (Garver et al., 1977).

4. Effects on Dopamine Release

Butaperazine's effect on dopamine release has been investigated. In rats, oral administration of butaperazine was found to increase dopamine turnover, affecting striatal and mesolimbic concentrations of certain dopamine metabolites. This study suggests that butaperazine's administration can lead to an excessive synaptic release of dopamine at specific times post-administration, which may be responsible for drug-induced dystonia (Kolbe et al., 1981).

5. Correlation with Clinical Improvement

A controlled study examined the relationship between butaperazine concentrations in plasma and RBCs and clinical improvement in schizophrenic patients. Results indicated that RBC-bound butaperazine levels correlated significantly with clinical improvement, suggesting that monitoring drug levels in RBCs might be a better indicator of drug levels in the brain than plasma drug levels (Casper et al., 1980).

6. Sensitivity Studies

Further research on butaperazine sensitivity revealed that patients receiving higher doses of the medication experienced an increase in acute dystonic reactions and other extrapyramidal disturbances. This study proposed the hypothesis of sensitization to butaperazine to explain the variation in patient responses (Simpson & Laska, 1968).

7. Interaction with Other Drugs

Butaperazine's interaction with other medications has been studied. For instance, research on the effects of conjugated estrogens on plasma butaperazine levels in post-menopausal women showedsignificantly higher plasma butaperazine levels when subjects were taking conjugated estrogens compared to when they were not. This study highlights the clinical implications of drug interactions involving butaperazine (El-Yousef & Manier, 2004).

8. Metabolism and Excretion

The metabolism, excretion, and distribution of butaperazine have been extensively studied. Research involving rats and dogs has identified major metabolites resulting from hydroxylation of the phenothiazine ring and N-demethylation. This study also described a specific method for butaperazine measurement, providing insights into the drug's pharmacokinetics and its excretion primarily through the faeces (Bruce et al., 1974).

9. Pharmacokinetics and Clinical Effects

The pharmacokinetics of butaperazine, specifically in relation to acute dystonic reactions, have been investigated. This study found that dystonias appeared following falling drug concentrations, suggesting that RBC phenothiazine levels may more accurately reflect drug concentration at critical brain sites than plasma drug levels (Garver et al., 1976).

10. Impact on Plasma Methionine-Enkephalin Levels

Research on the effects of butaperazine administration on plasma methionine-enkephalin levels in schizophrenic and affective disorder patients with tardive dyskinesia has been conducted. This study observed significant changes in neuropeptide plasma concentration in the affective disorder subgroup with tardive dyskinesia following butaperazine administration (Mosnaim & Wolf, 1988).

Safety And Hazards

Butaperazine can interact with other drugs, potentially increasing the risk or severity of CNS depression and other adverse effects . For example, the risk or severity of CNS depression can be increased when Butaperazine is combined with 1,2-Benzodiazepine .

Eigenschaften

IUPAC Name

1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3OS/c1-3-7-22(28)19-10-11-24-21(18-19)27(20-8-4-5-9-23(20)29-24)13-6-12-26-16-14-25(2)15-17-26/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLBYTMYSMAKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022712
Record name Butaperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

270-280 °C @ 0.05 mm Hg
Record name BUTAPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

1 G IN 400 ML WATER; SOL IN DIMETHYLFORMAMIDE; SPARINGLY SOL IN ALCOHOL & METHANOL; INSOL IN ACETONE, CHLOROFORM, & ETHER /MALEATE/, SOL OF THE FREE BASE IN ARTIFICIAL INTESTINAL JUICE WAS 283 MG/100 ML AT PH 6, DECR TO 4.9 MG/100 ML AT PH 8
Record name BUTAPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

THERE IS AN ADENYLATE CYCLASE IN LIMBIC SYSTEM, AS WELL AS IN CAUDATE NUCLEUS, THAT IS SPECIFICALLY ACTIVATED BY DOPAMINE. ...ACTIVATION OF...ENZYME IS... BLOCKED BY...PHENOTHIAZINES. ...THERAPEUTIC EFFICACY & SIDE EFFECTS MAY RELATE TO INHIBITION OF DOPAMINE ACTIVATION OF ADENYLATE CYCLASE. /PHENOTHIAZINES/, ...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...FIRING OF.../IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS/ IS INCR BY ANTIPSYCHOTIC PHENOTHIAZINES. /PHENOTHIAZINES/
Record name BUTAPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Butaperazine

CAS RN

653-03-2
Record name Butaperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=653-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butaperazine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butaperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butaperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butaperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTAPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXP4T9106S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUTAPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MP: 180-182 °C /Maleate/
Record name BUTAPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butaperazine
Reactant of Route 2
Butaperazine
Reactant of Route 3
Butaperazine
Reactant of Route 4
Butaperazine
Reactant of Route 5
Butaperazine
Reactant of Route 6
Reactant of Route 6
Butaperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.